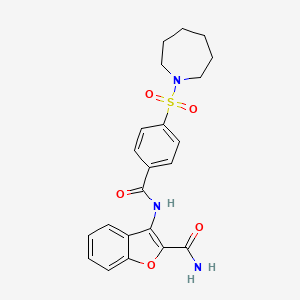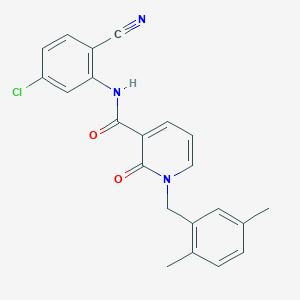
N'-(diphenylmethylene)-2-(4-methoxyphenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N'-(diphenylmethylene)-2-(4-methoxyphenoxy)acetohydrazide" is not directly described in the provided papers. However, the papers do discuss similar compounds with related structural motifs and functionalities. For instance, the first paper describes a Schiff base, N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide, which is synthesized through a condensation reaction involving a hydrazide and an aldehyde . The second paper discusses a novel benzamide derivative, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, and provides insights into its molecular structure and properties . The third paper details the synthesis and structural study of N'-(4,6-diphenylpyrimidin-2-yl)-2-methylpropanoic hydrazide . These compounds share some structural similarities with the target compound, such as the presence of a methoxyphenyl group and the use of hydrazide as a building block.
Synthesis Analysis
The synthesis of compounds similar to the target molecule typically involves condensation reactions. For example, the Schiff base mentioned in the first paper is synthesized by reacting 6-methoxy-2-naphthohydrazide with 4-fluorobenzaldehyde . Although the exact synthesis of "N'-(diphenylmethylene)-2-(4-methoxyphenoxy)acetohydrazide" is not detailed, it is likely that a similar condensation reaction between an appropriate hydrazide and an aldehyde or ketone would be employed.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using X-ray diffraction techniques, as well as theoretical methods such as density functional theory (DFT) calculations . These analyses reveal the geometric parameters of the molecules and their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The molecular structure is crucial for understanding the reactivity and physical properties of the compound.
Chemical Reactions Analysis
The chemical reactivity of these compounds can be inferred from molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans, which are theoretical tools used to predict how a molecule will interact with other substances . These analyses help estimate the chemical reactivity and potential applications of the molecule, such as its antioxidant properties, which are determined using assays like the DPPH free radical scavenging test .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to the target molecule include their crystalline structure, as well as their vibrational frequencies as determined by IR spectroscopy . The crystal packing can be influenced by various intermolecular interactions, such as hydrogen bonds and pi-pi interactions . These properties are essential for understanding the stability and potential applications of the compound.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N'-(diphenylmethylene)-2-(4-methoxyphenoxy)acetohydrazide and related compounds have been synthesized and characterized to explore their potential applications in various fields of scientific research. A study detailed the synthesis and characterization of three hydrazones including compounds similar to N'-(diphenylmethylene)-2-(4-methoxyphenoxy)acetohydrazide, investigating their nonlinear optical properties, suggesting their potential use in optical device applications such as optical limiters and switches (Naseema, et al., 2010).
Crystal Structure Analysis
The crystal structure of a related compound, (E)-N′-[1-(2-Hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide, was analyzed to provide insights into its molecular arrangement and hydrogen bonding patterns, which could have implications for the design of new materials with specific properties (Yan-Ru Tang, 2011).
Antioxidant Activity
Studies have investigated the antioxidant activity of compounds through methods such as the DPPH assay, which is critical for determining the potential health benefits and pharmaceutical applications of these compounds (Dawidowicz, et al., 2012).
Antimicrobial and Anticonvulsant Activities
Further research has explored the antimicrobial and anticonvulsant activities of compounds derived from 2-(4-methoxyphenoxy)acetohydrazide, highlighting their potential in developing new therapeutic agents (Fuloria, et al., 2009).
Molecular Interactions
The molecular interactions and properties of 2-(4-methoxyphenoxy)acetohydrazide were studied to understand its behavior in various chemical contexts, which is essential for its application in material science and pharmaceuticals (Gang Liu & Jie Gao, 2012).
Eigenschaften
IUPAC Name |
N-(benzhydrylideneamino)-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-26-19-12-14-20(15-13-19)27-16-21(25)23-24-22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,16H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFPARGXQUUHHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NN=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(diphenylmethylene)-2-(4-methoxyphenoxy)acetohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2522943.png)

![Ethyl 4-[2-(4-methylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2522946.png)

![1-[4-(Bromomethyl)phenoxy]-3,5-dimethylbenzene](/img/structure/B2522948.png)

![4-[({[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzamide](/img/structure/B2522953.png)
![1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2522954.png)
![N-[2-[(1-Cyclohexyl-2,2,2-trifluoroethyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2522955.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2522957.png)


![1-[3-(3-Fluorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2522966.png)